N-(2,3-Dichlorophenyl)-5-fluorothiophene-2-sulfonamide
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Overview
Description
N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their significant biological and medicinal applications, including antibacterial, diuretic, and hypoglycemic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide typically involves the reaction of 2,3-dichloroaniline with 5-fluoro-2-thiophenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of N2-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Amines, thiols; reactions are carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its antibacterial and antifungal properties, making it a candidate for the development of new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N2-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby disrupting the biochemical pathway it regulates. This inhibition can lead to the suppression of bacterial growth or the modulation of other biological processes .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Dichlorophenyl)-2-nitrobenzene-sulfonamide: Similar structure but with a nitro group instead of a fluorine atom.
2,3-Dichlorophenylpiperazine: Shares the dichlorophenyl group but has a piperazine ring instead of a thiophene ring.
Uniqueness
N~2~-(2,3-Dichlorophenyl)-5-fluoro-2-thiophenesulfonamide is unique due to the presence of both dichlorophenyl and fluorothiophene groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound for various applications in chemistry, biology, medicine, and industry .
Properties
Molecular Formula |
C10H6Cl2FNO2S2 |
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Molecular Weight |
326.2 g/mol |
IUPAC Name |
N-(2,3-dichlorophenyl)-5-fluorothiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Cl2FNO2S2/c11-6-2-1-3-7(10(6)12)14-18(15,16)9-5-4-8(13)17-9/h1-5,14H |
InChI Key |
DWRZABUMIVSNSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NS(=O)(=O)C2=CC=C(S2)F |
Origin of Product |
United States |
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